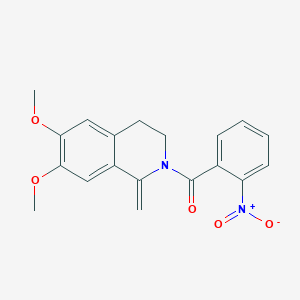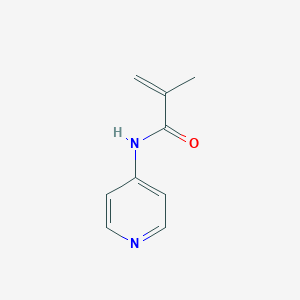![molecular formula C29H32N4O3 B289223 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the family of quinazolinone compounds and is a selective antagonist of the ionotropic glutamate receptor. In
Mecanismo De Acción
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. By binding to the receptor site, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. This blockade of the receptor leads to a reduction in synaptic transmission and plasticity, which can have a range of physiological and pathological effects.
Biochemical and Physiological Effects:
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In animal studies, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to reduce the severity and frequency of seizures in models of epilepsy. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to enhance learning and memory in animal models, suggesting that it may have therapeutic potential for cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its selectivity for the AMPA receptor subtype, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its relatively short half-life, which can make it difficult to maintain a stable concentration in experiments. Additionally, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could have therapeutic potential for a range of neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. Finally, the potential use of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in combination with other drugs or therapies should be explored, as this could enhance its therapeutic efficacy.
Métodos De Síntesis
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone can be synthesized by a multi-step reaction process starting from 2,5-dimethoxyaniline. The first step involves the reaction of 2,5-dimethoxyaniline with 3-methylbenzoyl chloride to form 3-methyl-2,5-dimethoxybenzamide. This intermediate is then reacted with 3-methylphenylpiperazine in the presence of potassium carbonate to yield the corresponding piperazine derivative. Finally, the quinazolinone ring is formed by reacting the piperazine derivative with 2-chlorobenzoyl isocyanate in the presence of triethylamine.
Aplicaciones Científicas De Investigación
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been used to study the role of glutamate receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been used to investigate the mechanisms underlying learning and memory, as well as the development of novel therapeutics for psychiatric disorders.
Propiedades
Fórmula molecular |
C29H32N4O3 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
3-(2,5-dimethoxyphenyl)-2-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C29H32N4O3/c1-20-8-7-9-22(16-20)32-15-14-31(18-21(32)2)19-28-30-25-11-6-5-10-24(25)29(34)33(28)26-17-23(35-3)12-13-27(26)36-4/h5-13,16-17,21H,14-15,18-19H2,1-4H3 |
Clave InChI |
NYKDCWFFCKZWMX-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
SMILES canónico |
CC1CN(CCN1C2=CC=CC(=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)


![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)